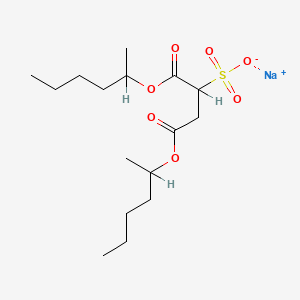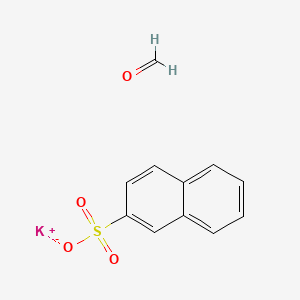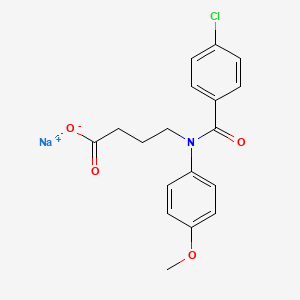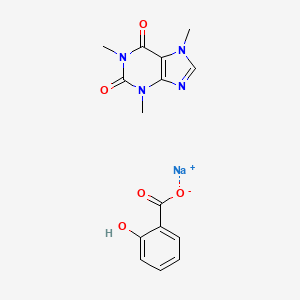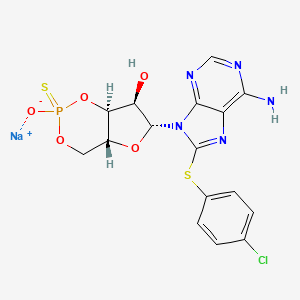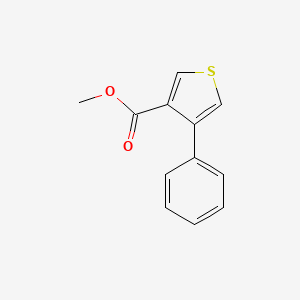
Methyl 4-phenylthiophene-3-carboxylate
Übersicht
Beschreibung
“Methyl 4-phenylthiophene-3-carboxylate” is a specialty product for proteomics research applications . It has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 4-phenylthiophene-3-carboxylate”, has been a topic of interest for many scientists due to their potential biological activity . The synthesis often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “Methyl 4-phenylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxylate group attached to the thiophene ring .Physical And Chemical Properties Analysis
“Methyl 4-phenylthiophene-3-carboxylate” has a molecular weight of 218.27 g/mol . Its density is reported to be 1.198 g/cm3 . The boiling point is 320.8ºC at 760 mmHg, and the melting point is 48-49ºC .Wissenschaftliche Forschungsanwendungen
Therapeutic Importance of Synthetic Thiophene
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Thiophene and its substituted derivatives, including “Methyl 4-phenylthiophene-3-carboxylate”, are very important in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Results or Outcomes: Thiophene derivatives have been reported to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry and Material Science
- Scientific Field: Industrial Chemistry and Material Science .
- Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors can help protect metals and other materials from degradation, thus extending their lifespan and maintaining their performance .
Organic Semiconductors
- Scientific Field: Electronics .
- Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Results or Outcomes: Organic semiconductors, which are based on thiophene derivatives, can be used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-Atherosclerotic Agents
- Scientific Field: Pharmacology .
- Summary of the Application: Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents .
- Results or Outcomes: Anti-atherosclerotic agents can help prevent or treat atherosclerosis, a disease in which plaque builds up inside your arteries .
Proteomics Research
- Scientific Field: Biochemistry .
- Summary of the Application: “Methyl 4-phenylthiophene-3-carboxylate” is used as a specialty product for proteomics research .
Synthesis of Anti-Cancer Agents
Safety And Hazards
“Methyl 4-phenylthiophene-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMHUFVILVTYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649974 | |
| Record name | Methyl 4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylthiophene-3-carboxylate | |
CAS RN |
38695-71-5 | |
| Record name | Methyl 4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



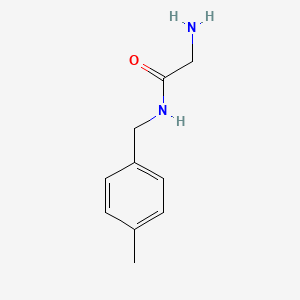
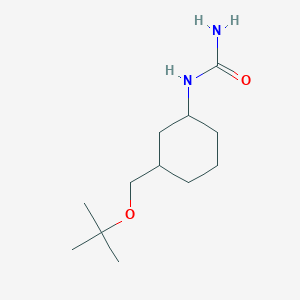
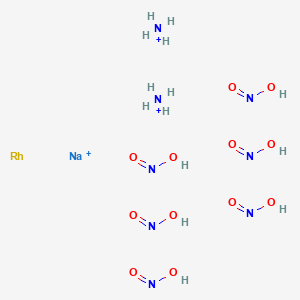
![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)
![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)
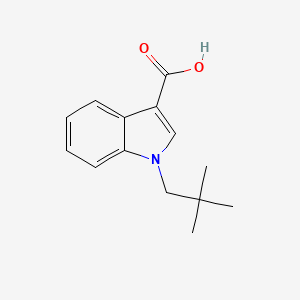


![[1,1'-Biphenyl]-4-carboxylic acid, potassium salt](/img/structure/B1630235.png)
